molecular formula C21H27NO4 B4926643 N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide

N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide

Cat. No. B4926643
M. Wt: 357.4 g/mol
InChI Key: LIFOITNOUGCZDC-UHFFFAOYSA-N
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Description

N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide, also known as DMPEB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMPEB belongs to the class of compounds known as cannabinoids, which are known to have various physiological and biochemical effects on the body.

Mechanism of Action

N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide acts on the endocannabinoid system, which is a complex signaling system in the body involved in various physiological processes such as pain sensation, appetite, and mood regulation. N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide acts as a partial agonist of the CB1 and CB2 receptors, which are the main receptors of the endocannabinoid system. By activating these receptors, N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide can modulate various physiological processes and produce its therapeutic effects.
Biochemical and Physiological Effects:
N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide has been found to have various biochemical and physiological effects on the body. Studies have shown that N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide can reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and activating the CB1 and CB2 receptors. N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide can also induce apoptosis in cancer cells by activating the CB2 receptor and inhibiting the Akt/mTOR signaling pathway. N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide has several advantages for lab experiments, such as its high potency and selectivity for the CB1 and CB2 receptors. N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide is also relatively easy to synthesize and purify, making it a useful tool for studying the endocannabinoid system. However, N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide has some limitations, such as its poor solubility in water and its potential to degrade over time, which can affect its stability and reproducibility in experiments.

Future Directions

There are several future directions for research on N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide. One direction is to further investigate its potential therapeutic applications in various fields such as neurology, oncology, and immunology. Another direction is to study the pharmacokinetics and pharmacodynamics of N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide in vivo, which can provide valuable information on its efficacy and safety. Additionally, research can be done to optimize the synthesis and purification methods of N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide to improve its stability and reproducibility in experiments.

Synthesis Methods

The synthesis of N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide involves the reaction between 3,4-dimethoxybenzaldehyde and 4-ethoxybenzylamine in the presence of butanoyl chloride and triethylamine. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide has been studied for its potential therapeutic applications in various fields such as neurology, oncology, and immunology. Studies have shown that N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide has anti-inflammatory, analgesic, and antitumor properties. N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)-(4-ethoxyphenyl)methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4/c1-5-7-20(23)22-21(15-8-11-17(12-9-15)26-6-2)16-10-13-18(24-3)19(14-16)25-4/h8-14,21H,5-7H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFOITNOUGCZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(C1=CC=C(C=C1)OCC)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide

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